molecular formula C12H20N4O B7060162 2-[Cyclopropylmethyl-[2-(dimethylamino)pyrimidin-4-yl]amino]ethanol

2-[Cyclopropylmethyl-[2-(dimethylamino)pyrimidin-4-yl]amino]ethanol

Cat. No.: B7060162
M. Wt: 236.31 g/mol
InChI Key: STOQFKQFRBGXQZ-UHFFFAOYSA-N
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Description

2-[Cyclopropylmethyl-[2-(dimethylamino)pyrimidin-4-yl]amino]ethanol is a complex organic compound that features a cyclopropylmethyl group, a dimethylamino group, and a pyrimidinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[Cyclopropylmethyl-[2-(dimethylamino)pyrimidin-4-yl]amino]ethanol typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrimidine ring, followed by the introduction of the dimethylamino group and the cyclopropylmethyl group. The final step involves the addition of the ethanol moiety. Reaction conditions often include the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors or continuous flow reactors. The choice of method depends on factors such as the required production volume, cost efficiency, and environmental considerations. Industrial production also emphasizes the optimization of reaction conditions to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-[Cyclopropylmethyl-[2-(dimethylamino)pyrimidin-4-yl]amino]ethanol can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield alcohols or ketones, while reduction may yield alkanes or alcohols. Substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

2-[Cyclopropylmethyl-[2-(dimethylamino)pyrimidin-4-yl]amino]ethanol has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: It is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: It is used in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-[Cyclopropylmethyl-[2-(dimethylamino)pyrimidin-4-yl]amino]ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule.

Comparison with Similar Compounds

Similar Compounds

  • 2-[Cyclopropylmethyl-[2-(dimethylamino)pyrimidin-4-yl]amino]methanol
  • 2-[Cyclopropylmethyl-[2-(dimethylamino)pyrimidin-4-yl]amino]propanol

Uniqueness

2-[Cyclopropylmethyl-[2-(dimethylamino)pyrimidin-4-yl]amino]ethanol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various fields.

Properties

IUPAC Name

2-[cyclopropylmethyl-[2-(dimethylamino)pyrimidin-4-yl]amino]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N4O/c1-15(2)12-13-6-5-11(14-12)16(7-8-17)9-10-3-4-10/h5-6,10,17H,3-4,7-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STOQFKQFRBGXQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC=CC(=N1)N(CCO)CC2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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